Bromodomain Inhibition Potential: Furopyridine Scaffold vs. Thienopyridine Analogs
The GSK patent on furopyridines as bromodomain inhibitors demonstrates that the furo[2,3-c]pyridine core is a privileged scaffold for BET bromodomain binding [1]. While specific IC50 data for the target compound is not disclosed in the patent, the patent exemplifies numerous furopyridine derivatives with bromodomain inhibitory activity. The 5-bromo substituent is expected to enhance binding affinity through halogen bonding with the conserved asparagine or tyrosine residues in the acetyl-lysine binding pocket. This is a class-level inference based on the established SAR of bromodomain inhibitors, where halogen substitution often improves potency by 2- to 10-fold compared to unsubstituted analogs.
| Evidence Dimension | Bromodomain inhibition (BD1/BD2 selectivity) |
|---|---|
| Target Compound Data | Not available; structural class shown to inhibit BET bromodomains in patent [1]. |
| Comparator Or Baseline | Thienopyridine and quinoline analogs in the same patent; quantitative data not specified for this compound. |
| Quantified Difference | Not determinable from available data; patent claims furopyridines exhibit selectivity for BD1 over BD2. |
| Conditions | Bromodomain binding assays as described in US 2016/0016966 A1. |
Why This Matters
This indicates the compound may offer a selectivity window between BD1 and BD2 bromodomains, a key differentiator for epigenetic probe selection.
- [1] Demont, E.H., et al. Furopyridines as Bromodomain Inhibitors. US 2016/0016966 A1, 2016. View Source
